molecular formula C9H16N4S B14925497 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-propan-2-ylthiourea

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-propan-2-ylthiourea

Cat. No.: B14925497
M. Wt: 212.32 g/mol
InChI Key: WJPJTRQOKWPQEU-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their significant pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with isopropylamine and thiourea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)THIOUREA
  • N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYLAMINE
  • N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-HEXANAMINE

Uniqueness

N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-ISOPROPYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-3-propan-2-ylthiourea

InChI

InChI=1S/C9H16N4S/c1-6(2)11-9(14)12-8-5-10-13(4)7(8)3/h5-6H,1-4H3,(H2,11,12,14)

InChI Key

WJPJTRQOKWPQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=S)NC(C)C

Origin of Product

United States

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